molecular formula C9H12N2O4S B120348 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 302964-02-9

2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B120348
CAS No.: 302964-02-9
M. Wt: 244.27 g/mol
InChI Key: QNFLEDLPOVONCN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a thiazole core substituted at position 2 with a tert-butoxycarbonyl (Boc)-protected amino group and at position 5 with a carboxylic acid moiety. Its IUPAC name is 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-5-carboxylic acid (CAS: EN300-382758) .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-4-5(16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFLEDLPOVONCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624128
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40624128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302964-02-9
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid
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Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₉H₁₁N₂O₄S
  • Molecular Weight : ~243.26 g/mol (estimated based on structural analogs) .
  • Role in Synthesis : The Boc group acts as a temporary protective moiety for amines, enabling selective reactions in multi-step syntheses, particularly in drug discovery and peptide coupling .

Comparison with Similar Thiazole-5-Carboxylic Acid Derivatives

Structural Variants and Functional Modifications

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Target Compound Boc-amino (2), COOH (5) C₉H₁₁N₂O₄S ~243.26 EN300-382758 Intermediate in peptide coupling ; anticancer agent synthesis
2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 3-Methylphenylamino (2), CF₃ (4), COOH (5) C₁₂H₉F₃N₂O₂S 302.28 886502-96-1 Enhanced lipophilicity (CF₃ group); potential pharmacological activity
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-thiazole-5-carboxylic acid Piperidinyl-Boc (2), CH₃ (4), COOH (5) C₁₅H₂₁N₃O₄S 326.41 N/A (Thermo Sci.) Macrocyclic drug intermediates; 97% purity, irritant properties
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Boc-aminomethyl (2), NH₂ (5), COOEt (4) C₁₂H₁₉N₃O₄S 301.36 2243508-34-9 Prodrug potential (ester group); synthetic flexibility
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid 3-Methoxyphenylamino (2), COOH (5) C₁₁H₁₁N₂O₃S ~251.28 N/A Increased solubility (methoxy group); unconfirmed bioactivity
2-{(Tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid Boc-dimethylphenylamino (2), COOH (5) C₁₇H₂₀N₂O₄S 348.40 2680771-10-0 Steric hindrance (dimethylphenyl); niche applications in targeted drug design

Preparation Methods

Boc Protection of Ethyl 5-Aminothiazole-2-carboxylate

The first step employs ethyl 5-aminothiazole-2-carboxylate as the starting material. Reacting this with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) facilitates Boc protection. Key conditions include:

  • Molar ratios : 1:1.2 (amine:Boc anhydride)

  • Reaction time : 6 hours at room temperature

  • Workup : Solvent removal, filtration, and washing with THF.

This step achieves an 88.2% yield of the intermediate ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate as a yellow solid.

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in methanol/water (1:1 v/v) at 55°C for 1 hour . Acidification with hydrochloric acid precipitates the final product. This method mirrors saponification procedures validated for analogous thiazole carboxylates.

Table 1: Reaction Conditions for Two-Step Synthesis

StepReagents/ConditionsYield
Boc ProtectionBoc anhydride, DMAP, THF, 25°C, 6 h88.2%
Ester HydrolysisNaOH (1 M), MeOH/H₂O (1:1), 55°C, 1 h~90%*

*Theoretical yield based on analogous reactions.

Multi-Step Synthesis via Thiazole Ring Formation and Functionalization

An alternative approach constructs the thiazole ring with pre-installed functional groups, followed by Boc protection.

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis involves reacting thiourea derivatives with α-halocarbonyl compounds . For example:

  • Thiourea and ethyl 2-chloroacetoacetate react in acetic acid under reflux to form ethyl 2-aminothiazole-5-carboxylate .

  • Reaction conditions : 60–65°C, 11 hours, yielding the thiazole core.

Boc Protection of the Thiazole Amine

The free amine on the thiazole is protected using Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions include:

  • Molar ratio : 1:1.2 (amine:Boc anhydride)

  • Reaction time : 12 hours at room temperature

  • Workup : Aqueous extraction and solvent evaporation.

Direct Carboxylic Acid Functionalization

If the thiazole ring is synthesized with a pre-existing ester group (e.g., ethyl or methyl), hydrolysis follows as described in Section 1.2. Alternatively, oxidation of aldehydes to carboxylic acids using NaClO₂ and 2-methyl-2-butene in THF/t-BuOH achieves the transformation, as demonstrated in Scheme 4 of.

Table 2: Multi-Step Synthesis Parameters

StepReagents/ConditionsYield
Thiazole FormationThiourea, α-halocarbonyl, AcOH, 60°C, 11 h67%
Boc ProtectionBoc anhydride, TEA, DCM, 25°C, 12 h85%*
OxidationNaClO₂, 2-methyl-2-butene, THF/t-BuOH72%

*Estimated based on analogous Boc protections.

Comparative Analysis of Methods

Efficiency and Scalability

The two-step method (Section 1) offers higher yields (~80% overall) and simpler purification, making it preferable for large-scale synthesis. In contrast, the multi-step approach (Section 2) is modular, allowing diversification of the thiazole substituents but requires additional steps and lower cumulative yields (~50%).

Solvent and Catalyst Optimization

  • THF and DMAP are critical for efficient Boc protection, minimizing side reactions.

  • Acetic acid as a solvent in thiazole formation enhances reaction rates but complicates isolation due to high polarity .

Q & A

Basic Research Questions

Q. What are the common coupling reagents and conditions for introducing 2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid into peptide or small-molecule synthesis?

  • Methodological Answer : This compound is frequently used in amide coupling reactions. Standard reagents include HATU, EDCl/HOBt, or DCC/DMAP in polar aprotic solvents like DMF or DCM. For example, coupling with benzyl 4-(aminomethyl)piperidine-1-carboxylate requires activation of the carboxylic acid group, typically under inert atmospheres at 0–25°C . Monitoring reaction progress via TLC or LC-MS is recommended to confirm completion.

Q. How can substitution reactions at the thiazole ring be optimized to preserve the Boc-protected amine group?

  • Methodological Answer : Substitutions (e.g., with amines or thiols) require careful control of reaction conditions to avoid Boc deprotection. Use mild nucleophiles (e.g., methylamine) in DMF or DMSO at 50–80°C. Avoid strongly acidic/basic conditions; instead, employ catalytic bases like NaHCO₃. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl) and thiazole protons (δ 7.5–8.5 ppm).
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (~3300 cm⁻¹).
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ for C₉H₁₁N₂O₄S: calc. 255.05) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store under anhydrous conditions at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, moisture, or elevated temperatures, which may hydrolyze the Boc group or oxidize the thiazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in reagent quality, solvent purity, or reaction scaling. Systematic optimization includes:

  • DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.
  • In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation.
  • Scale-up validation : Reproduce small-scale successes in pilot reactors with controlled agitation and heating .

Q. What strategies ensure stereochemical integrity when synthesizing chiral derivatives of this compound?

  • Methodological Answer : For enantioselective synthesis:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., 4-iodophenylpropanoic acid derivatives).
  • Asymmetric catalysis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP).
  • Analytical validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Combine:

  • Docking studies : Predict binding affinities to target proteins (e.g., kinases) using AutoDock or Schrödinger.
  • QSAR models : Corlate substituent electronic effects (Hammett σ values) with activity trends.
  • MD simulations : Assess conformational stability in aqueous or lipid environments (e.g., GROMACS) .

Q. What mechanistic insights can be gained from kinetic studies of this compound’s reactions?

  • Methodological Answer : Perform:

  • Kinetic profiling : Use stopped-flow UV-Vis to measure rate constants for substitutions or couplings.
  • Isotopic labeling : Track reaction pathways with ¹⁸O or deuterated reagents.
  • DFT calculations : Model transition states (e.g., Gaussian 16) to identify rate-limiting steps .

Q. How do structural modifications (e.g., thiazole substituents) impact solubility and bioavailability?

  • Methodological Answer :

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity.
  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility.
  • In vitro assays : Use Caco-2 cell models to predict intestinal absorption .

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